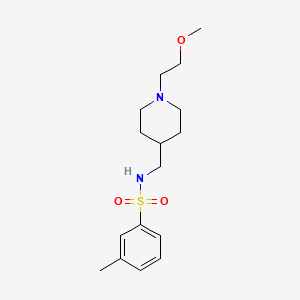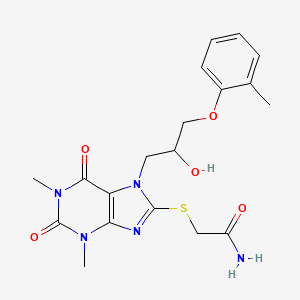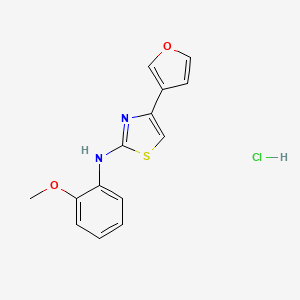![molecular formula C18H19NO8S2 B2833219 6-(ethylsulfonyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid CAS No. 866050-98-8](/img/structure/B2833219.png)
6-(ethylsulfonyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(ethylsulfonyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is an organic molecule featuring a benzoxazine ring fused with carboxylic acid and sulfonyl substituents. This compound displays unique structural properties that contribute to its diverse applications across multiple scientific fields.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: : Serves as a precursor for catalysts in organic synthesis.
Polymer Science: : Components in the synthesis of high-performance polymers.
Biology
Enzyme Inhibitors: : Potential inhibitor for specific enzymes due to its unique functional groups.
Bioconjugation: : Used in the conjugation of biomolecules for targeted drug delivery.
Medicine
Pharmaceuticals: : Investigated for anti-inflammatory and anti-cancer properties.
Drug Development: : Serves as a scaffold for the design of new therapeutic agents.
Industry
Material Science: : Component in the production of advanced materials with specific mechanical and thermal properties.
Electronics: : Used in the synthesis of compounds for electronic devices, like organic light-emitting diodes (OLEDs).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis typically begins with the corresponding substituted phenols and carboxylic acids.
Reaction Mechanisms
Step 1: The formation of the benzoxazine ring often involves a cyclization reaction under acidic or basic conditions.
Step 2: Subsequent sulfonylation reactions add the ethylsulfonyl and methoxyphenylsulfonyl groups, usually with sulfonyl chlorides in the presence of a base like pyridine.
Reaction Conditions: : Controlled temperatures and inert atmospheres (e.g., nitrogen) are essential for these reactions to proceed efficiently.
Industrial Production Methods
In industrial settings, production scales up by optimizing reaction conditions—particularly temperature, pressure, and solvent choice—to maximize yield and purity. High-throughput methods and automated synthesis equipment often streamline these processes.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation at the ethylsulfonyl moiety, typically using oxidizing agents like hydrogen peroxide or peracids.
Reduction: : Reduction reactions, such as those involving hydrogenation catalysts, may target the sulfonyl groups.
Substitution: : Nucleophilic substitution reactions can occur at the benzoxazine ring or sulfonyl groups, facilitated by bases or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, peracids.
Reducing Agents: : Hydrogen gas with catalysts, sodium borohydride.
Substitution Reagents: : Strong nucleophiles (e.g., alkoxides, amines).
Major Products
Oxidation Products: : Sulfone derivatives.
Reduction Products: : Sulfides or thiols.
Substitution Products: : Variously substituted benzoxazines, depending on the nucleophile employed.
Wirkmechanismus
6-(ethylsulfonyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid exerts its effects through interactions with molecular targets such as enzymes and receptors. It engages in:
Molecular Binding: : Attaching to active sites of enzymes, potentially inhibiting or modifying their activity.
Pathway Modulation: : Influencing biochemical pathways, which can alter cell signaling or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(ethoxyphenyl)sulfonyl derivatives: : Share sulfonyl groups but differ in other substituents.
Benzoxazine derivatives: : Similar ring structures but vary in substituents and functional groups.
Sulfonylcarboxylic acids: : Contain sulfonyl and carboxylic acid groups, with differences in the core structure.
Uniqueness
Structural Diversity: : The combination of benzoxazine, sulfonyl, and carboxylic acid groups is relatively rare.
Functional Versatility: : Exhibits a broad range of reactivity and applications due to its diverse functional groups.
Eigenschaften
IUPAC Name |
6-ethylsulfonyl-4-(4-methoxyphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO8S2/c1-3-28(22,23)14-8-9-16-15(10-14)19(11-17(27-16)18(20)21)29(24,25)13-6-4-12(26-2)5-7-13/h4-10,17H,3,11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQNYVAYHIMIJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC2=C(C=C1)OC(CN2S(=O)(=O)C3=CC=C(C=C3)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO8S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
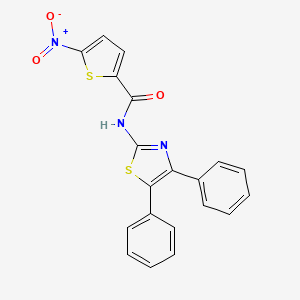
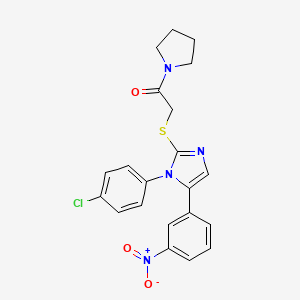
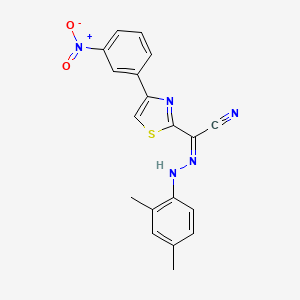
![[1-(Difluoromethyl)benzimidazol-2-yl]methanamine;dihydrochloride](/img/structure/B2833144.png)
![7-Methoxy-10H-thieno[3,2-a]carbazole](/img/structure/B2833146.png)
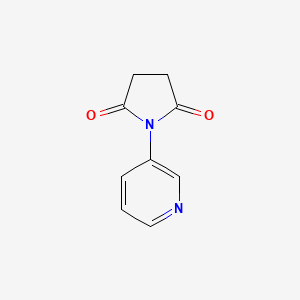
![6-[Methyl(phenylmethoxycarbonyl)amino]pyridine-3-carboxylic acid](/img/structure/B2833150.png)

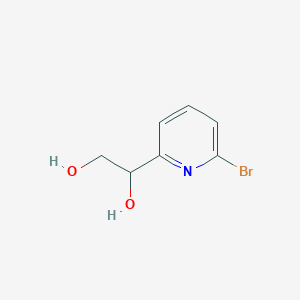
![[(E)-4-chlorobut-2-enyl] Acetate](/img/structure/B2833154.png)
![4-[[(Z)-2-cyano-3-(4-methoxy-3-methylphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2833155.png)
